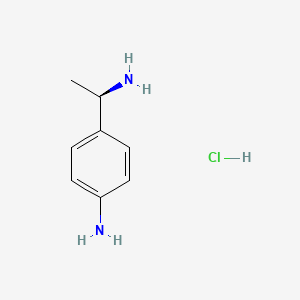
(R)-4-(1-Aminoethyl)aniline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-4-(1-Aminoethyl)aniline hydrochloride is a chiral amine compound with the molecular formula C8H13ClN2. It is a hydrochloride salt of ®-4-(1-Aminoethyl)aniline, which is an important intermediate in the synthesis of various pharmaceuticals and fine chemicals. The compound is known for its high reactivity and selectivity, making it a valuable asset in research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(1-Aminoethyl)aniline hydrochloride typically involves the reduction of the corresponding nitro compound. One common method is the catalytic hydrogenation of ®-4-(1-Nitroethyl)aniline in the presence of a palladium catalyst under hydrogen gas. The reaction is carried out in an inert atmosphere to prevent oxidation and is followed by the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of ®-4-(1-Aminoethyl)aniline hydrochloride often involves large-scale catalytic hydrogenation processes. The use of continuous flow reactors and advanced catalyst systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions
®-4-(1-Aminoethyl)aniline hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding imine or nitroso compound.
Reduction: It can be further reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO2) is commonly employed.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Imine or nitroso derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted aniline derivatives.
科学的研究の応用
®-4-(1-Aminoethyl)aniline hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral ligand in asymmetric catalysis.
Biology: The compound is employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and cardiovascular disorders.
Industry: The compound is used in the production of dyes, pigments, and other fine chemicals.
作用機序
The mechanism of action of ®-4-(1-Aminoethyl)aniline hydrochloride involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The specific pathways involved depend on the context of its use, such as in biochemical assays or pharmaceutical applications.
類似化合物との比較
Similar Compounds
- ®-3-(1-Aminoethyl)aniline hydrochloride
- ®-2-(1-Aminoethyl)aniline hydrochloride
Uniqueness
®-4-(1-Aminoethyl)aniline hydrochloride is unique due to its specific chiral configuration and position of the aminoethyl group on the aniline ring. This configuration imparts distinct reactivity and selectivity, making it particularly valuable in asymmetric synthesis and chiral catalysis.
特性
分子式 |
C8H13ClN2 |
|---|---|
分子量 |
172.65 g/mol |
IUPAC名 |
4-[(1R)-1-aminoethyl]aniline;hydrochloride |
InChI |
InChI=1S/C8H12N2.ClH/c1-6(9)7-2-4-8(10)5-3-7;/h2-6H,9-10H2,1H3;1H/t6-;/m1./s1 |
InChIキー |
FVOYWUSPSOLGDN-FYZOBXCZSA-N |
異性体SMILES |
C[C@H](C1=CC=C(C=C1)N)N.Cl |
正規SMILES |
CC(C1=CC=C(C=C1)N)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





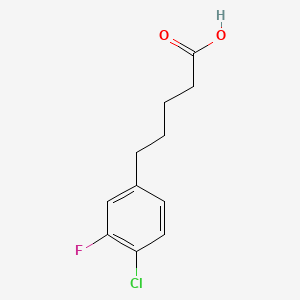
![1-[(3,5-Dichloropyrazin-2-yl)amino]-2-propanone](/img/structure/B13684027.png)
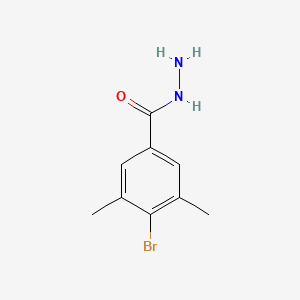
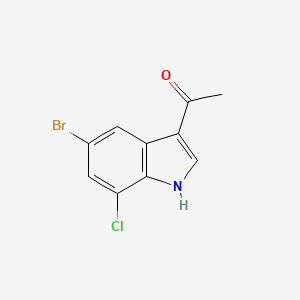



![2-(3-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B13684080.png)
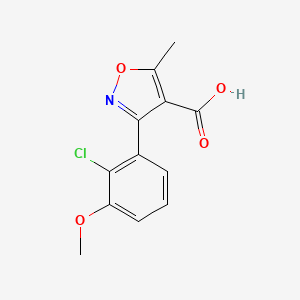

![7-Bromoimidazo[1,2-B]pyridazine](/img/structure/B13684088.png)
